molecular formula C26H22O2 B11707025 4,4'-Bis(benzyloxy)-1,1'-biphenyl

4,4'-Bis(benzyloxy)-1,1'-biphenyl

Cat. No.: B11707025
M. Wt: 366.4 g/mol
InChI Key: KVICJUQJPCCWNM-UHFFFAOYSA-N
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Description

4,4’-Bis(benzyloxy)-1,1’-biphenyl is an organic compound with the molecular formula C26H22O2 It is a biphenyl derivative where each phenyl ring is substituted with a benzyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(benzyloxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4,4’-dihydroxybiphenyl+2benzyl bromideK2CO3,DMF4,4’-Bis(benzyloxy)-1,1’-biphenyl+2KBr\text{4,4'-dihydroxybiphenyl} + 2 \text{benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4,4'-Bis(benzyloxy)-1,1'-biphenyl} + 2 \text{KBr} 4,4’-dihydroxybiphenyl+2benzyl bromideK2​CO3​,DMF​4,4’-Bis(benzyloxy)-1,1’-biphenyl+2KBr

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(benzyloxy)-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(benzyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Biphenyl alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Bis(benzyloxy)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.

    Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism by which 4,4’-Bis(benzyloxy)-1,1’-biphenyl exerts its effects depends on the specific application. In general, the benzyloxy groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and interaction with other molecules. The biphenyl core provides structural rigidity and stability, making it a valuable scaffold in molecular design.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(4-aminophenoxy)biphenyl: Similar biphenyl core with amino groups instead of benzyloxy groups.

    4,4’-Bis(imidazolyl)diphenyl ether: Contains imidazolyl groups, used in metal-organic frameworks.

    4,4’-Bis(2-benzoxazolyl)stilbene: Contains benzoxazolyl groups, used as optical brighteners.

Uniqueness

4,4’-Bis(benzyloxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The benzyloxy groups enhance its solubility in organic solvents and provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-phenylmethoxy-4-(4-phenylmethoxyphenyl)benzene

InChI

InChI=1S/C26H22O2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-18H,19-20H2

InChI Key

KVICJUQJPCCWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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